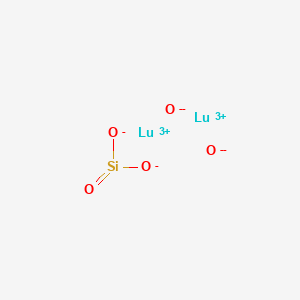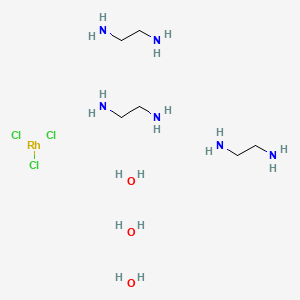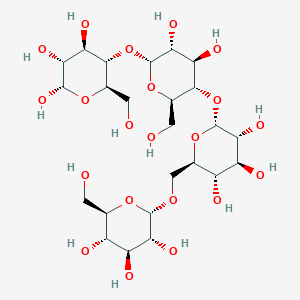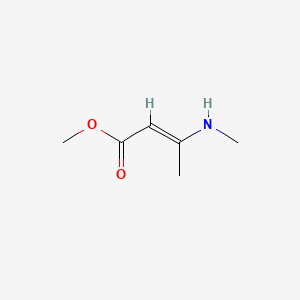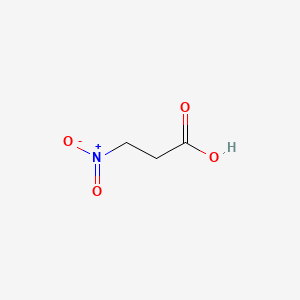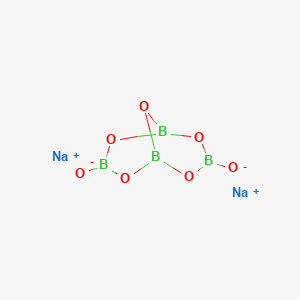
镁原卟啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium meso-tetraphenylporphine is a magnesium-bound porphyrin derivative. Porphyrins are a group of heterocyclic macrocycles that play a crucial role in various biological processes, including oxygen transport and photosynthesis.
科学研究应用
Magnesium meso-tetraphenylporphine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to coordinate with different substrates.
Biology: In biological research, it serves as a model compound for studying the behavior of natural porphyrins in biological systems.
Industry: In the industrial sector, it is used in the development of sensors and optoelectronic devices due to its unique photophysical properties
生化分析
Cellular Effects
It is known that magnesium plays a pivotal role in energy production and specific functions in every cell in the body . It is involved in numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling .
Molecular Mechanism
It is known that magnesium can affect cellular lipid metabolism by activating the AMPK/mTOR pathway to stimulate autophagy
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is known that magnesium plays a critical role in the function of enzymes, neurotransmission, and cell signaling .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
A study on a similar compound, meso-tetraphenylporphine disulfonate (TPPS 2a), showed that it localizes in the endolysosomes of cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-substituted porphyrins, including magnesium meso-tetraphenylporphine, can be achieved through several methods. One of the most common methods is the Adler-Longo method, which involves the condensation of pyrrole with an aldehyde in an acidic medium. This reaction is typically carried out in propionic acid at reflux temperature, followed by the addition of magnesium salts to form the magnesium complex .
Industrial Production Methods: Industrial production of magnesium meso-tetraphenylporphine involves scaling up the Adler-Longo method. The reaction conditions are optimized to increase yield and purity. Continuous flow synthesis has also been explored to improve the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Magnesium meso-tetraphenylporphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the magnesium ion, which can coordinate with different ligands and reagents.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized porphyrin derivatives, while substitution reactions can introduce different functional groups onto the porphyrin ring .
作用机制
The mechanism of action of magnesium meso-tetraphenylporphine involves its ability to absorb light and transfer energy to other molecules. This property is utilized in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to the destruction of target cells. The magnesium ion plays a crucial role in stabilizing the porphyrin structure and facilitating its interactions with other molecules .
相似化合物的比较
Magnesium meso-tetraphenylporphine can be compared with other similar compounds such as:
Zinc meso-tetraphenylporphine: Similar in structure but contains zinc instead of magnesium. It has different photophysical properties and reactivity.
Iron meso-tetraphenylporphine: Contains iron and is used as a model for studying heme proteins. It has distinct redox properties compared to magnesium meso-tetraphenylporphine.
Copper meso-tetraphenylporphine: Contains copper and is used in various catalytic applications.
Magnesium meso-tetraphenylporphine is unique due to its specific photophysical properties and its ability to form stable complexes with various ligands, making it highly versatile for different applications.
属性
CAS 编号 |
14640-21-2 |
|---|---|
分子式 |
C44H28MgN4 |
分子量 |
637.02 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




